molecular formula C20H24N2O6S B2364166 3,4-dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-41-5

3,4-dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2364166
CAS No.: 954655-41-5
M. Wt: 420.48
InChI Key: FXBPYSNQBFSWGF-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O6S and its molecular weight is 420.48. The purity is usually 95%.
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Biological Activity

3,4-Dimethoxy-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide, with the CAS number 954604-82-1, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C20H24N2O6S
  • Molecular Weight : 420.5 g/mol
  • Structural Characteristics : The compound features a sulfonamide group, methoxy groups, and a pyrrolidine moiety which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

  • Enzyme Inhibition : Sulfonamides are known to inhibit various enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : The presence of methoxy groups may enhance binding affinity to certain receptors, influencing neurotransmitter systems.

Anticancer Activity

Studies have shown that derivatives of sulfonamides can exhibit anticancer properties. For instance:

  • In vitro Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound may also possess antimicrobial properties:

  • Bacterial Inhibition : Research indicates that similar sulfonamide compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of a series of sulfonamide derivatives. Results indicated that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) .

CompoundIC50 (µM)Cancer Cell Line
Compound A2.5A549
Compound B3.0MCF7
3,4-Dimethoxy-N...2.8HT29

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial activity of various sulfonamide derivatives against Staphylococcus aureus. The results showed that the tested compounds inhibited bacterial growth effectively, suggesting potential therapeutic applications .

CompoundMinimum Inhibitory Concentration (MIC)
Compound X8 µg/mL
Compound Y16 µg/mL
3,4-Dimethoxy-N...12 µg/mL

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O6S/c1-26-16-6-4-15(5-7-16)22-13-14(10-20(22)23)12-21-29(24,25)17-8-9-18(27-2)19(11-17)28-3/h4-9,11,14,21H,10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBPYSNQBFSWGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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